molecular formula C13H11ClO2 B3035374 2-[(4-Chlorobenzyl)oxy]phenol CAS No. 31968-66-8

2-[(4-Chlorobenzyl)oxy]phenol

Cat. No.: B3035374
CAS No.: 31968-66-8
M. Wt: 234.68 g/mol
InChI Key: HLGYOADPWXCQJC-UHFFFAOYSA-N
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Description

Product Overview 2-[(4-Chlorobenzyl)oxy]phenol (CAS 31968-66-8) is a high-purity chemical compound supplied with a minimum purity of 95% . This aryl benzyl ether derivative is characterized by the molecular formula C₁₃H₁₁ClO₂ and a molecular weight of 234.68 g/mol . The compound is typically stored sealed in a dry environment at 2-8°C and is shipped at room temperature . Research Applications and Value This compound serves as a valuable synthetic intermediate in medicinal chemistry. Its structure incorporates an aryl benzyl ether pharmacophore, which is of significant interest in the design and development of novel therapeutic agents . Research indicates that derivatives based on this scaffold are being actively explored as multi-target-directed ligands for complex neurodegenerative diseases . Specifically, structurally related compounds have demonstrated potent and selective inhibitory activity against monoamine oxidase B (MAO-B), a key target in Parkinson's disease research . These derivatives have also shown promising ancillary benefits in preclinical models, including antioxidant effects, metal-chelating abilities, and anti-neuroinflammatory activity, making the core structure a versatile building block for developing potential neuroprotective agents . Handling and Safety This product is strictly for research and further manufacturing applications. It is not intended for direct human or veterinary use . Please refer to the Safety Data Sheet (SDS) for comprehensive handling instructions. The compound carries the GHS07 pictogram and the signal word "Warning" . Key hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection, is recommended. Do not breathe dust and use only in a well-ventilated area .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-chlorophenyl)methoxy]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO2/c14-11-7-5-10(6-8-11)9-16-13-4-2-1-3-12(13)15/h1-8,15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLGYOADPWXCQJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)O)OCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001301033
Record name 2-[(4-Chlorophenyl)methoxy]phenol
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Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31968-66-8
Record name 2-[(4-Chlorophenyl)methoxy]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31968-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4-Chlorophenyl)methoxy]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001301033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 4 Chlorobenzyl Oxy Phenol and Its Analogues

Established Reaction Pathways for Phenol (B47542) Ether Formation

The formation of the ether bond in compounds like 2-[(4-Chlorobenzyl)oxy]phenol is a classic transformation in organic chemistry. Several reliable and well-documented methods have been developed and refined over the years.

Williamson Ether Synthesis Approaches for this compound Scaffolds

The Williamson ether synthesis is a fundamental and widely used method for preparing symmetrical and asymmetrical ethers. byjus.com It proceeds via an SN2 reaction between an alkoxide or phenoxide ion and a primary alkyl halide. libretexts.org In the context of synthesizing this compound, this involves the reaction of a catechol-derived phenoxide with 4-chlorobenzyl chloride.

The first step is the deprotonation of the phenol to form the more nucleophilic phenoxide ion. This is typically achieved using a base such as sodium hydroxide (B78521) or potassium hydroxide. acs.orgsci-hub.se The choice of base and solvent is crucial for the reaction's success. Common solvents include acetonitrile (B52724) and N,N-dimethylformamide. byjus.com The reaction temperature is generally maintained between 50-100 °C, with reaction times ranging from 1 to 8 hours. byjus.com

For industrial-scale synthesis, phase-transfer catalysis is often employed to facilitate the reaction between the aqueous phenoxide solution and the organic alkyl halide phase. byjus.comresearchgate.net A phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, can transport the phenoxide ion into the organic layer where it can react with the alkyl halide. youtube.comscribd.com This technique can improve reaction rates and yields.

Table 1: Representative Conditions for Williamson Ether Synthesis

ReactantsBaseCatalystSolventTemperature (°C)Yield (%)
4-Ethylphenol, Methyl IodideSodium HydroxideTetrabutylammonium BromideWater/Organic55-65Not Specified youtube.com
Phenols, Benzyl (B1604629) ChlorideSodium HydroxideNoneToluene/Ethanol (B145695)Not SpecifiedGood acs.org
Phenols, Alkyl HalidesPotassium Hydroxide/Carbonate BasePhase-Transfer Catalyst (Industrial)Acetonitrile, DMF50-10050-95 (Lab) byjus.com

Nucleophilic Substitution Reactions in Ether Linkage Construction

The core of the Williamson ether synthesis is a nucleophilic substitution reaction. libretexts.org In the synthesis of this compound, the phenoxide ion acts as the nucleophile, attacking the electrophilic carbon of the benzyl halide and displacing the halide leaving group. libretexts.org The efficiency of this SN2 reaction is dependent on the nature of the alkyl halide; primary halides like benzyl chloride are ideal to minimize steric hindrance. pearson.com

The presence of electron-withdrawing groups on an aromatic ring can enhance the rate of nucleophilic aromatic substitution (SNAr). libretexts.org While this is more relevant for the substitution on the aryl ring itself, the principles of nucleophilicity and electrophilicity are central. For the synthesis of derivatives, various phenols and substituted benzyl halides can be employed, allowing for a diverse range of analogues. acs.orgjst.go.jp

Multi-Step Organic Synthetic Routes to this compound Derivatives

The synthesis of more complex derivatives of this compound often requires multi-step reaction sequences. For instance, the synthesis of 2-[5-(4-Bromophenyl)pyrimidin-4-yl]-5-[(4-chlorobenzyl)oxy]phenol involves several transformations. Such syntheses might begin with the formation of a core heterocyclic structure, followed by the introduction of the (4-chlorobenzyl)oxy group via a Williamson ether synthesis or a similar nucleophilic substitution reaction. jst.go.jp

Advanced Synthetic Strategies for Chlorinated Benzyl Phenol Ethers

In recent years, there has been a significant push towards developing more efficient, selective, and environmentally friendly methods for ether synthesis. These advanced strategies often involve the use of catalysts and adherence to the principles of green chemistry.

Catalytic Systems in Phenol Etherification

Various catalytic systems have been developed to promote the formation of phenol ethers under milder conditions and with higher efficiency. These include transition metal catalysts and organocatalysts.

Palladium and Copper Catalysis: Palladium- and copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Ullmann condensations, are powerful methods for forming C-O bonds, particularly for diaryl ethers. researchgate.netresearchgate.net While often used for aryl-aryl ether bonds, modifications can be applied to the synthesis of aryl-alkyl ethers. For example, a palladium catalyst with a specific phosphine (B1218219) ligand has been used for the decarboxylative etherification of aryl benzyl carbonates. organic-chemistry.org

Gold Catalysis: Gold(I) complexes have been shown to catalyze the dehydrative formation of ethers from benzylic alcohols and phenols under mild conditions, producing water as the only byproduct. rsc.org

Iron Catalysis: Iron chlorides have been utilized as inexpensive and environmentally friendly catalysts for both symmetrical and nonsymmetrical etherification of benzyl alcohols. acs.org

Metal-Free Approaches: To avoid the use of potentially toxic and expensive metals, metal-free methods are being explored. Diaryliodonium salts have been used as reagents for the arylation of phenols. su.seacs.org

Table 2: Examples of Catalytic Systems for Ether Synthesis

Catalyst SystemReactantsKey Features
Pd(OAc)₂, BINAPAnilines, PhenolsBuchwald-Hartwig coupling for C-N and C-O bond formation. jst.go.jp
Ni/Cu Catalytic SystemPhenols, Vinyl HalidesCross-coupling to form aryl-vinyl ethers. organic-chemistry.org
Au(I)-NHC ComplexesBenzylic Alcohols, PhenolsDehydrative etherification with water as the sole byproduct. rsc.org
FeCl₃·6H₂O / FeCl₂·4H₂OBenzyl AlcoholsEco-friendly catalyst for symmetrical and nonsymmetrical etherification. acs.org
Diaryliodonium SaltsArenes, PhenolsMetal-free C-O coupling reaction. acs.org

Green Chemistry Principles in Synthesis Optimization

The principles of green chemistry are increasingly influencing the design of synthetic routes. The goal is to develop methods that are more sustainable, safer, and generate less waste.

Atom Economy: Reactions with high atom economy, where most of the atoms from the reactants are incorporated into the final product, are preferred. Dehydrative etherifications, which produce only water as a byproduct, are a prime example. rsc.orgcore.ac.uk

Use of Greener Solvents: Traditional volatile organic solvents are being replaced with more environmentally benign alternatives. Ionic liquids and propylene (B89431) carbonate have been explored as recyclable reaction media for ether synthesis. acs.orgcore.ac.uk

Energy Efficiency: The use of microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. core.ac.uk

Catalysis over Stoichiometric Reagents: The use of catalytic amounts of reagents is a core principle of green chemistry, as it reduces waste compared to stoichiometric reactions. researchgate.netsu.seritsumei.ac.jp

The development of sustainable methods for the synthesis of diaryl ethers and related compounds is an active area of research, with a focus on avoiding transition metal catalysts and utilizing more benign reaction conditions. su.seritsumei.ac.jp

Yield Optimization and Purity Considerations in Chemical Synthesis

Optimizing the yield and ensuring the purity of the final product are critical aspects of the chemical synthesis of this compound and its analogues. Several factors can be manipulated to achieve these goals.

Yield Optimization:

The yield of the Williamson ether synthesis can be influenced by several parameters. The choice of base is a primary consideration. Stronger bases like sodium hydride can lead to higher yields by ensuring complete deprotonation of the phenol, but milder bases like potassium carbonate are often effective and can be easier to handle. globalresearchonline.net For example, in the synthesis of 3-[(4-Chlorobenzyl)oxy]benzaldehyde, using potassium carbonate as the base in DMF at 80°C for 3 hours resulted in a yield of approximately 74%. nih.gov

The stoichiometry of the reactants is another key factor. Using a slight excess of the alkylating agent, such as 4-chlorobenzyl chloride, can help to drive the reaction to completion and maximize the consumption of the more valuable phenol starting material. Reports have indicated that yields greater than 95% can be achieved under optimized conditions, which often include using an excess of the alkyl halide. nih.gov

The following interactive data table summarizes the impact of different reaction conditions on the yield of analogous compounds synthesized via the Williamson ether synthesis.

Phenolic ReactantAlkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)Reference
3-Hydroxybenzaldehyde4-Chlorobenzyl bromideK₂CO₃DMF803~74 nih.gov
2-(4-hydroxyphenyl)ethanolBenzyl bromideNaOHTHFNot Specified490.3 ucv.ve
2′,4′-dihydroxyacetophenoneAlkyl/Arylalkyl bromideK₂CO₃AcetoneReflux2439-93 prepchem.com
4-Hydroxybenzoic acidBenzyl chlorideK₂CO₃Aqueous CTABNot Specified0.33High ucv.ve
Phenol4-(Benzyloxy)phenolK₂CO₃Not Specified120Not SpecifiedGood pressbooks.pub

Purity Considerations:

The primary impurity in the synthesis of this compound is often the dialkylated product, where both hydroxyl groups of the catechol have reacted with 4-chlorobenzyl chloride. The formation of this byproduct can be minimized by carefully controlling the stoichiometry of the reactants, typically by using the catechol in slight excess relative to the 4-chlorobenzyl chloride. Unreacted starting materials can also be present as impurities.

Purification of the crude product is essential to obtain this compound of high purity. Common purification techniques include:

Recrystallization: This is a widely used method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent and then allowed to cool slowly. The desired compound crystallizes out, leaving the impurities dissolved in the solvent. For analogues, recrystallization from solvents like ethanol is common. nih.gov

Column Chromatography: This technique is highly effective for separating compounds with different polarities. The crude mixture is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel), and a solvent or solvent mixture (the mobile phase) is used to elute the components at different rates. For instance, the purification of 3-[(4-Chlorobenzyl)oxy]benzaldehyde is achieved using column chromatography with a petroleum ether:ethyl acetate (B1210297) mixture as the eluent. nih.gov

Washing/Extraction: After the reaction, the mixture is often quenched with water and the product is extracted into an organic solvent. The organic layer is then washed with aqueous solutions (e.g., dilute base to remove unreacted phenol, or brine) to remove inorganic byproducts and water-soluble impurities. nih.gov

The purity of the final product is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. For example, HPLC analysis has been used to determine the purity of empagliflozin (B1684318) intermediates, which are structurally related compounds. nih.gov

Spectroscopic and Crystallographic Elucidation of 2 4 Chlorobenzyl Oxy Phenol Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

The ¹H NMR spectrum of 2-[(4-Chlorobenzyl)oxy]phenol is expected to exhibit distinct signals corresponding to the aromatic protons of the two phenyl rings, the methylene (B1212753) protons of the benzyl (B1604629) group, and the hydroxyl proton.

The protons of the 4-chlorobenzyl group are anticipated to appear as two doublets in the aromatic region, a characteristic AA'BB' system, due to the symmetry of the para-substituted ring. The benzylic methylene protons (-O-CH₂-) would likely present as a singlet, as there are no adjacent protons to cause splitting. The protons on the phenolic ring will show a more complex splitting pattern due to their different chemical environments and spin-spin coupling with each other. The phenolic hydroxyl proton is expected to appear as a broad singlet, the chemical shift of which can be influenced by solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Phenolic -OH Variable (broad singlet) bs
Aromatic-H (Phenolic Ring) 6.8 - 7.2 m
Aromatic-H (4-Chlorobenzyl Ring) ~7.4 (AA'BB' system) d

Data is predicted based on analogous structures.

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal.

The spectrum is expected to show signals for the twelve aromatic carbons and one methylene carbon. The carbon attached to the oxygen of the ether linkage (-O-CH₂-) will appear in the downfield region characteristic of such functionalities. The carbons of the 4-chlorobenzyl ring will show four signals due to symmetry, while the carbons of the ortho-substituted phenolic ring will each produce a unique signal.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-O (Phenolic Ring) ~155
C-OH (Phenolic Ring) ~145
Aromatic C-H (Phenolic Ring) 115 - 125
Aromatic C (ipso-Cl) ~133
Aromatic C-H (4-Chlorobenzyl Ring) ~129, ~130
C-O (Benzylic) ~136

Data is predicted based on analogous structures.

To definitively assign all proton and carbon signals and confirm the connectivity within the molecule, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show correlations between the adjacent aromatic protons on the phenolic ring, helping to delineate their specific positions.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each protonated carbon by linking the signals from the ¹H and ¹³C NMR spectra.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

In a mass spectrum of this compound, the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation pattern provides a fingerprint of the molecule. Key fragmentation pathways would likely involve the cleavage of the ether bond.

A prominent fragment would be the tropylium (B1234903) ion derived from the 4-chlorobenzyl group at m/z 125. Another significant fragmentation would be the cleavage of the benzyl-oxygen bond to produce a phenoxy radical and a 4-chlorobenzyl cation, or a 4-chlorobenzyl radical and a phenoxy cation. The loss of the entire 4-chlorobenzyl group would also be a probable fragmentation pathway.

Table 3: Predicted Key Fragmentation Ions for this compound

m/z Proposed Fragment Ion
234/236 [M]⁺ (Molecular Ion)
125/127 [C₇H₆Cl]⁺ (4-Chlorotropylium ion)
107 [C₆H₅O]⁺ (Phenoxy cation)

Data is predicted based on common fragmentation patterns.

A key feature in the mass spectrum of this compound would be the isotopic pattern of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. This results in a characteristic M+2 peak for any chlorine-containing fragment. For the molecular ion, there will be a peak at m/z corresponding to the molecule with ³⁵Cl and a smaller peak at M+2 corresponding to the molecule with ³⁷Cl, with an intensity ratio of roughly 3:1. This isotopic signature provides definitive evidence for the presence of one chlorine atom in the molecule and its fragments. For instance, the molecular ion would appear as a pair of peaks at m/z 234 and 236, and the 4-chlorotropylium ion would be observed as peaks at m/z 125 and 127, both in the characteristic 3:1 ratio.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Vibrational Mode Analysis by Fourier-Transform Infrared Spectroscopy (FTIR)

No specific FTIR data, including tables of vibrational frequencies and their assignments for this compound, could be located in the reviewed sources.

Electronic Transitions and Chromophore Characterization by UV-Vis Spectroscopy

Detailed information on the UV-Vis absorption maxima (λmax), molar absorptivity, and the nature of electronic transitions for this compound is not available in the public domain.

X-ray Diffraction (XRD) for Single Crystal Analysis

Determination of Crystal Structure and Unit Cell Parameters

There are no published single-crystal X-ray diffraction studies for this compound. Consequently, data on its crystal system, space group, and unit cell dimensions are unknown.

Analysis of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding)

Without a determined crystal structure, a detailed analysis of the specific intermolecular and intramolecular forces, such as hydrogen bonds involving the phenolic hydroxyl group, is not possible.

Conformational Analysis and Tautomerism Studies in Related Phenol (B47542) Derivatives

While studies on related phenol derivatives and Schiff bases explore concepts of tautomerism (phenol-imine vs. keto-amine forms) and conformational flexibility, applying these findings directly to this compound is not feasible without specific experimental evidence for this compound. researchgate.netdergipark.org.tr

Computational and Theoretical Chemistry Studies on 2 4 Chlorobenzyl Oxy Phenol

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is used to determine the electronic structure of molecules, from which a wide range of properties can be derived. For a molecule like 2-[(4-Chlorobenzyl)oxy]phenol, which possesses multiple rotatable bonds and diverse electronic regions, DFT is an ideal method for a comprehensive analysis.

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. This process finds the minimum energy conformation of the molecule. For this compound, the key conformational features are the dihedral angles involving the ether linkage (C-O-C-C). These angles dictate the relative orientation of the phenol (B47542) and the 4-chlorobenzyl rings.

The optimization process, typically performed using a functional like B3LYP with a basis set such as 6-31G(d), would reveal the most stable conformer. Studies on similar diphenyl ethers suggest that a "skew" conformation is often the most stable, as opposed to a perfectly planar or perpendicular arrangement of the aromatic rings. cdnsciencepub.com The presence of the hydroxyl group on the phenol ring and the chlorine atom on the benzyl (B1604629) ring can lead to intramolecular interactions that influence the final geometry.

A theoretical study would yield precise values for bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Note: The following data is illustrative of what a DFT calculation would produce and is not based on published experimental results.)

ParameterBond/AngleCalculated Value
Bond Lengths (Å)
C-O (ether)~1.37
O-C (benzyl)~1.43
C-Cl~1.75
O-H (phenol)~0.97
**Bond Angles (°) **
C-O-C~118.0
Dihedral Angles (°)
C-C-O-CVariable
O-C-C-CVariable

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties.

HOMO: Represents the ability to donate an electron. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring, particularly the oxygen and hydroxyl-substituted carbons, which are regions of high electron density.

LUMO: Represents the ability to accept an electron. The LUMO is likely distributed over the 4-chlorobenzyl ring, which is rendered more electron-deficient by the electronegative chlorine atom.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. DFT calculations would provide specific energy values for these orbitals. mdpi.com

Table 2: Hypothetical Frontier Orbital Energies for this compound (Note: This data is for illustrative purposes.)

OrbitalEnergy (eV)Description
HOMO~ -5.8Electron-donating capacity
LUMO~ -0.9Electron-accepting capacity
Energy Gap (ΔE) ~ 4.9 Chemical Stability/Reactivity

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other charged species. The map uses a color scale to indicate different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are prone to electrophilic attack. In this compound, these would be centered around the phenolic oxygen and the hydroxyl oxygen.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are susceptible to nucleophilic attack. The hydrogen of the hydroxyl group would be a site of positive potential.

Green/Yellow: Regions of neutral or intermediate potential. The carbon rings would largely fall into this category, with variations due to the substituents.

The MEP map would clearly illustrate the nucleophilic site (the phenolic oxygen) and the electrophilic sites, providing a guide to the molecule's intermolecular interactions.

Electronic Structure Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

Quantum Chemical Descriptors and Reactivity Indices

Beyond FMO analysis, other computational tools can provide a more nuanced picture of bonding and reactivity.

Natural Bond Orbital (NBO) analysis examines the interactions between filled and vacant orbitals within the molecule. This provides insight into intramolecular charge transfer, electron delocalization, and hyperconjugation, which contribute to molecular stability.

For this compound, NBO analysis would quantify the delocalization of electron density from the lone pairs of the ether and hydroxyl oxygens into the antibonding orbitals (π) of the aromatic rings. This interaction, denoted as n → π, is a key stabilizing factor. The analysis would also highlight the polarization of bonds, such as the C-Cl and O-H bonds, confirming the electron-withdrawing and donating effects of the substituents.

Non-covalent interactions are critical for understanding molecular conformation and crystal packing. NCI plotting, based on the Reduced Density Gradient (RDG), is a method to visualize these weak interactions. The resulting plots show surfaces between atoms, colored to indicate the type and strength of the interaction:

Blue: Strong, attractive interactions (e.g., hydrogen bonds). A prominent blue surface would be expected between the phenolic hydroxyl hydrogen and the ether oxygen in certain conformations, representing an intramolecular hydrogen bond.

Green: Weak, delocalized interactions (van der Waals forces). Large green surfaces would appear between the two aromatic rings, indicating π-π stacking interactions that stabilize the folded conformation.

Red: Repulsive interactions (steric clash). Red areas might appear if atoms are forced too close together, indicating steric hindrance.

This analysis would provide a detailed map of the subtle forces that govern the three-dimensional structure and stability of this compound.

Electron Localization Function (ELF) and Local Orbital Locator (LOL) Analysis

Computational chemistry provides powerful tools for understanding the electronic structure of molecules. Among these, the Electron Localization Function (ELF) and Local Orbital Locator (LOL) are topological analyses that offer detailed insights into chemical bonding and electron distribution. researchgate.net

The Electron Localization Function (ELF) is a method used to map the localization of electrons in a molecule's three-dimensional space. labinsights.nljussieu.fr It provides a measure of the probability of finding two electrons of the same spin close to one another, which is low in regions where electrons are well-localized. jussieu.fr Consequently, regions with high ELF values (approaching 1) correspond to areas of high electron localization, which are intuitively associated with atomic cores, covalent bonds, and lone pairs of electrons. jussieu.fr The analysis of ELF allows for a clear distinction between core and valence electrons and can be used to quantitatively describe chemical bonds and the process of their formation and breakage during a reaction. labinsights.nljussieu.fr

The Local Orbital Locator (LOL) serves a similar purpose, revealing areas of molecular space to detect electron pairs and analyze covalent bonding. researchgate.net Both ELF and LOL analyses are generated from the results of quantum chemical calculations, typically using Density Functional Theory (DFT), and are visualized as contour maps or isosurfaces. researchgate.netlabinsights.nl

For this compound, an ELF and LOL analysis would be expected to reveal several key features of its electronic structure:

Core Electron Localization: High localization values would be found close to the nuclei of the carbon, oxygen, and chlorine atoms, corresponding to their core electrons.

Covalent Bonds: Regions of significant electron localization would be observed between bonded atoms, clearly delineating the C-C and C-H bonds within the two aromatic rings, the C-O bonds of the ether linkage, and the C-Cl bond.

Lone Pairs: Pronounced localization corresponding to lone pair electrons would be visible around the phenolic and ether oxygen atoms, as well as the chlorine atom.

Aromaticity: The delocalized π-systems of the phenyl and chlorophenyl rings would be distinguishable from the single bonds.

By observing the shape and values of the ELF and LOL basins (regions of localization), one can gain a quantitative understanding of the molecule's bonding characteristics. jussieu.fr

Molecular Dynamics (MD) Simulations and Conformational Sampling

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govchemrxiv.org By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that reveal the dynamic evolution of the system, providing insights into conformational changes and thermodynamic properties. chemrxiv.org

Conformational sampling is a key application of MD simulations, aimed at exploring the range of three-dimensional shapes (conformations) a molecule can adopt by rotating around its single bonds. For a flexible molecule like this compound, understanding its conformational landscape is crucial as different conformers can have distinct properties and interactions. ub.eduacs.org

In the case of this compound, MD simulations would be employed to sample the potential energy surface related to the molecule's internal degrees of freedom. The primary sources of conformational flexibility are the rotations around the C-O-C ether linkage and the C-C bond of the benzyl group.

Key dihedral angles that would be monitored during an MD simulation to map the conformational space include:

τ1 (C-O-C-C): Rotation around the ether linkage, which determines the relative orientation of the two aromatic rings.

τ2 (O-C-C-C): Rotation around the benzyl C-C bond, influencing the positioning of the chlorophenyl group.

MD simulations can reveal the most stable, low-energy conformations, the energy barriers between them, and how the conformational equilibrium might shift in different environments (e.g., in a vacuum versus in a solvent). nih.govchemrxiv.org This information is vital for understanding how the molecule's shape influences its interactions with other molecules.

Table 1: Key Dihedral Angles for Conformational Analysis of this compound

Dihedral AngleAtoms InvolvedDescription
τ1Ar-O-CH₂-Ar'Defines the orientation of the phenol ring relative to the benzyl group.
τ2O-CH₂-Ar'-CDefines the rotation of the 4-chlorophenyl ring around the methylene (B1212753) bridge.

Computational Thermal and Kinetic Analysis of Chlorobenzyl Ether Cleavage

Computational methods are extensively used to predict the thermal stability of molecules and to analyze the kinetics of chemical reactions, such as bond cleavage. For this compound, a key aspect of its chemical stability is the strength of the benzyl ether bond (Ar-O-CH₂-Ar').

Computational thermal analysis can simulate the behavior of the compound under non-isothermal conditions, mimicking experimental techniques like Thermogravimetric Analysis (TG), Differential Thermogravimetric (DTG), and Differential Scanning Calorimetry (DSC). researchgate.net These simulations can predict decomposition temperatures and identify the major steps of thermal degradation. A study on the related compound 4-[(4-chlorobenzyl)oxy]-4′-chloro-azobenzene showed that such analyses can effectively determine the kinetic parameters of decomposition steps. researchgate.net

Kinetic analysis of the ether cleavage reaction involves calculating the energy profile along the reaction coordinate. This is typically achieved using quantum mechanical methods, such as Density Functional Theory (DFT), to locate the transition state (TS) structure connecting the reactant to the products of the cleavage. nih.gov The energy difference between the reactant and the transition state defines the activation energy (Ea), which is the primary determinant of the reaction rate. nih.gov

Table 2: Hypothetical Kinetic Parameters from a Computational Study of Ether Cleavage

ParameterDescriptionMethod of Determination
Reactant Energy (E_R)Energy of the optimized ground state of this compound.DFT Geometry Optimization
Transition State Energy (E_TS)Energy of the transition state structure for C-O bond cleavage.Transition State Search (e.g., QST2/3, Berny)
Product Energy (E_P)Sum of energies of the cleavage products (e.g., phenoxy and chlorobenzyl fragments).DFT Geometry Optimization
Activation Energy (Ea)The energy barrier for the reaction, calculated as E_TS - E_R.Single-Point Energy Calculation
Reaction Enthalpy (ΔH)The overall energy change of the reaction, calculated as E_P - E_R.Single-Point Energy Calculation
Rate Constant (k)The reaction rate, calculated using Transition State Theory (TST).TST Formula incorporating Ea and temperature.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a molecular crystal. scirp.orgkayseri.edu.tr The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates the space occupied by that molecule from the space of all other molecules in the crystal.

By mapping various properties onto this surface, one can gain a detailed picture of the intermolecular contacts. A key property is the normalized contact distance (d_norm), which highlights regions of close intermolecular contact. These regions, typically shown as red spots on the d_norm surface, are indicative of significant interactions, such as hydrogen bonds. kayseri.edu.trnih.gov

The analysis is complemented by two-dimensional fingerprint plots, which summarize all the intermolecular contacts on the Hirshfeld surface. scirp.orgkayseri.edu.tr These plots provide a quantitative measure of the percentage contribution of each type of interaction to the total Hirshfeld surface area. For organic molecules, common interactions include hydrogen-hydrogen (H···H), carbon-hydrogen (C···H), and contacts involving heteroatoms. nih.gov

For this compound, Hirshfeld surface analysis would elucidate the nature and relative importance of the forces governing its crystal packing. Based on studies of structurally similar compounds containing chlorophenyl and phenol moieties, the following interactions would be expected: kayseri.edu.trnih.gov

H···H Contacts: These are typically the most abundant interactions, arising from van der Waals forces. kayseri.edu.trnih.gov

O···H/H···O Contacts: These correspond to hydrogen bonds. The phenolic hydroxyl group (-OH) can act as a hydrogen bond donor, and both the phenolic and ether oxygens can act as acceptors.

Cl···H/H···Cl Contacts: Weak hydrogen bonds or dipole-dipole interactions involving the chlorine atom are also anticipated. kayseri.edu.tr

The quantitative contributions of these interactions can be summarized in a data table, providing a fingerprint of the molecule's intermolecular interaction profile.

Table 3: Predicted Percentage Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

Interaction TypePredicted Contribution (%)Description
H···H~35 - 40%Represents van der Waals forces and is often the largest contributor. kayseri.edu.trnih.gov
C···H / H···C~25 - 30%Significant contribution from contacts between aromatic rings and alkyl groups. kayseri.edu.trnih.gov
O···H / H···O~10 - 25%Represents hydrogen bonding involving the hydroxyl and ether groups. kayseri.edu.trnih.gov
Cl···H / H···Cl~10 - 15%Corresponds to weak electrostatic and dispersive interactions involving the chlorine atom. kayseri.edu.tr

Chemical Reactivity and Mechanistic Investigations of 2 4 Chlorobenzyl Oxy Phenol Derivatives

Oxidation and Reduction Pathways of the Phenol (B47542) and Benzyl (B1604629) Moieties

The phenol and benzyl moieties of 2-[(4-Chlorobenzyl)oxy]phenol derivatives exhibit distinct reactivities towards oxidation and reduction, allowing for selective transformations.

The phenolic hydroxyl group makes the aromatic ring susceptible to oxidation. Under mild conditions, oxidation can lead to the formation of quinone-type structures. More vigorous oxidation can result in ring-opening. Conversely, the benzyl group is relatively stable to oxidation but can be cleaved under certain oxidative conditions. organic-chemistry.org For instance, some benzyl ethers can be deprotected via oxidation to a benzoate, which is then hydrolyzed under basic conditions. organic-chemistry.org

Reduction reactions primarily target the benzyl group. Catalytic hydrogenation is a common method for the cleavage of benzyl ethers, yielding the corresponding phenol and toluene. organic-chemistry.org This debenzylation is a crucial deprotection step in multi-step syntheses. The presence of other reducible functional groups on the molecule requires careful selection of reaction conditions to achieve chemoselectivity. organic-chemistry.org For example, using a hydrogen transfer source like 1,4-cyclohexadiene (B1204751) with a palladium catalyst can selectively cleave the benzyl ether without affecting other reducible groups. organic-chemistry.org

The ketone functional group in derivatives like 1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone can be reduced to a secondary alcohol using reducing agents such as lithium aluminum hydride. smolecule.com

Substitution Reactions of the Chlorobenzyl Group

The chlorine atom on the benzyl group of this compound is a site for nucleophilic substitution reactions. This allows for the introduction of various functional groups, thereby modifying the compound's properties. The reactivity of the chlorobenzyl group is influenced by the stability of the benzylic carbocation intermediate.

Common nucleophiles used in these substitution reactions include amines, thiols, and alkoxides. For example, in derivatives like 1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone, the chlorine atom can be replaced by various nucleophiles to create new compounds. smolecule.com The specific conditions for these reactions, such as the choice of solvent and base, are critical for achieving high yields and minimizing side reactions.

The phenolic hydroxyl group can also undergo electrophilic substitution reactions, such as nitration or halogenation. For instance, in 6-(4-Chlorophenyl)-2-formylphenol, the hydroxyl group activates the ring, directing electrophilic attack to the ortho and para positions.

Hydrolysis of the Ether Linkage and its Implications

The ether linkage in this compound, while generally stable, can be cleaved under specific conditions, most notably through acid-catalyzed hydrolysis. wikipedia.orglibretexts.org This reaction is of significant importance as it represents a key deprotection strategy in organic synthesis.

The mechanism of ether cleavage can proceed via either an S(_N)1 or S(_N)2 pathway, depending on the structure of the ether and the reaction conditions. wikipedia.org For aryl alkyl ethers like this compound, the cleavage typically occurs via an S(_N)2 mechanism where a nucleophile attacks the less sterically hindered alkyl carbon. libretexts.org Strong acids such as HBr or HI are commonly employed to protonate the ether oxygen, making it a better leaving group. libretexts.org The subsequent nucleophilic attack by the halide ion results in the formation of a phenol and an alkyl halide. libretexts.org It is important to note that aryl ethers are resistant to cleavage at the aryl-oxygen bond due to the high strength of the sp²-hybridized carbon-oxygen bond. libretexts.org

The stability of the ether bond can also be influenced by enzymatic or microbial action, which can be relevant in biological systems or bioremediation processes. researchgate.net

Cascade and Coupling Reactions Involving Phenol Ether Systems (e.g., Oxidative Heck Cascade)

Phenol ether systems, including derivatives of this compound, are valuable substrates in a variety of cascade and coupling reactions, which allow for the rapid construction of complex molecular architectures. scirp.org

One notable example is the palladium-catalyzed Oxidative Heck Cascade . This reaction enables the functionalization of the "meta" C-H bond of a phenol precursor, providing access to meta-substituted phenols that are otherwise difficult to synthesize due to the ortho/para directing effect of the hydroxyl group. nih.govnih.gov The process often involves an initial oxidative Heck coupling followed by a dehydrogenation step. nih.gov Computational studies on related systems, such as the Rh(III)-catalyzed oxidative Heck coupling of phenol carbamates, suggest a mechanism involving C-H activation, alkene insertion, and β-H elimination. pkusz.edu.cnrsc.org

Palladium-catalyzed cross-coupling reactions are also employed for the synthesis of polyphenolic ethers in a cascade fashion. scirp.org These methods often utilize microwave heating to accelerate the reaction. scirp.org Furthermore, cycloaddition cascades, such as the Diels-Alder reaction, can be used to prepare highly substituted phenols. oregonstate.edu

Light-driven cascade reactions of allyl-functionalized phenol derivatives have also been developed for the synthesis of 2,3-dihydrobenzofurans. nih.gov These reactions proceed under mild conditions and are initiated by the photochemical activity of phenolate (B1203915) anions. nih.gov

Reaction Kinetics and Thermodynamic Considerations of Transformations

The efficiency and outcome of the chemical transformations of this compound derivatives are governed by their reaction kinetics and thermodynamics.

Reaction kinetics studies provide insights into the rates of these reactions and the factors that influence them, such as temperature, concentration of reactants and catalysts, and the nature of the solvent. For example, in the photo-Fenton-like oxidation of 2,4-dichlorophenol, a related compound, the reaction kinetics were found to be dependent on the initial concentration of the iron catalyst. nih.gov Kinetic modeling can be a powerful tool for understanding and optimizing reaction conditions. acs.org

Thermodynamic considerations determine the position of equilibrium and the feasibility of a reaction. The bond dissociation enthalpy of the phenolic O-H bond, for instance, is a key thermodynamic parameter that influences its reactivity in hydrogen atom transfer reactions. canada.ca Density functional theory (DFT) calculations are often employed to compute the thermodynamic parameters and to elucidate reaction mechanisms. canada.caresearchgate.net These computational studies can help predict the regioselectivity and stereoselectivity of reactions and provide a deeper understanding of the transition states involved. pkusz.edu.cnrsc.org

The table below summarizes key kinetic and thermodynamic parameters for representative reactions involving phenol ether systems.

Reaction TypeKey ParametersTypical Values/ObservationsRelevant Derivatives
Oxidative Heck Coupling Catalyst, Solvent, TemperaturePd(II) catalysts, NMP/DMSO, 50-80°C nih.govCyclohexenones, Arylboronic acids
Ether Cleavage (Acidic) Acid Strength, NucleophilicityStrong acids (HBr, HI), S(_N)2 mechanism libretexts.orgAryl alkyl ethers
Phenol Oxidation Oxidant, pHVaries with oxidant and substrate2,4-Dichlorophenol
Catalytic Hydrogenation Catalyst, H₂ pressure, TemperaturePd/C, 1 atm H₂, Room temperature organic-chemistry.orgBenzyl ethers

Design and Exploration of Novel Derivatives and Analogues of 2 4 Chlorobenzyl Oxy Phenol

Rational Design Strategies for Structural Modification and Functionalization

The rational design of derivatives based on the 2-[(4-Chlorobenzyl)oxy]phenol scaffold often involves several key strategies aimed at enhancing biological activity, selectivity, and drug-like properties. These strategies include:

Structural Modification and Functionalization: A primary approach involves the modification of the core structure by introducing different functional groups. mdpi.com This can include altering substituents on the phenyl rings or modifying the benzyl (B1604629) ether linkage. rsc.org The goal is to explore how these changes affect the molecule's interaction with biological targets. For instance, the introduction of various substituents on the benzyloxy ring of related structures has been shown to be favorable for certain biological activities. nih.gov

Linkage, Fusion, and Incorporation Approaches: Rational design can involve combining molecular frameworks. rsc.org This can be achieved by linking the this compound scaffold to other pharmacophores, fusing it with other ring systems, or incorporating its key structural features into new molecular entities. rsc.org

Bioisosteric Replacement: This strategy involves replacing certain functional groups with others that have similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile. For example, replacing a hydroxyl group with a CF2H group has been explored in related compound series. frontiersin.org

In Silico Modeling and Docking: Computational techniques such as molecular docking are instrumental in the rational design process. uq.edu.au These methods allow researchers to predict how a designed molecule will bind to a specific biological target, such as an enzyme or receptor, providing insights that can guide the synthetic efforts.

The overarching goal of these strategies is to systematically explore the chemical space around the this compound core to identify derivatives with optimized in vitro biological profiles. mdpi.com

Structure-Activity Relationships (SAR) in In Vitro Biological Contexts

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR analyses have provided valuable insights into the structural requirements for various in vitro biological effects.

In Vitro Enzyme Inhibition Mechanisms (e.g., MAO-B, COX-2, Enteropeptidase)

Derivatives of this compound and related structures have been investigated for their ability to inhibit various enzymes in vitro.

Monoamine Oxidase B (MAO-B): The inhibitory activity of derivatives against MAO-B is significantly influenced by the nature and position of substituents. For instance, in a series of related benzothiazole (B30560) derivatives, the introduction of substituent groups on the benzyloxy ring was found to be favorable for MAO-B inhibition. nih.gov Specifically, derivatives with fluoro substitution often show better MAO-B inhibition compared to those with other substituents at the same position, while chloro-substituted derivatives also exhibit notable activity. nih.gov The lipophilicity of substituents can also play a role, with more lipophilic groups sometimes leading to enhanced MAO-B inhibition. frontiersin.orgkoreascience.kr Kinetic studies on related compounds have been conducted to determine the mechanism of MAO-B inhibition. nih.gov

Cyclooxygenase-2 (COX-2): The inhibition of COX-2 is another area of interest. The design of selective COX-2 inhibitors often involves creating molecules that can fit into the larger, more flexible active site of COX-2 compared to COX-1. jpp.krakow.pl For some classes of inhibitors, a time-dependent inhibition mechanism has been observed. acs.org The presence of specific functional groups, such as a sulfonamide, can be crucial for selective binding to the COX-2 active site. jpp.krakow.pl Molecular docking studies have been used to predict the binding modes of potential inhibitors with COX-2. researchgate.net The selectivity and potency for COX-2 can be influenced by appending groups that target specific residues in the enzyme's binding pocket. mdpi.com

Enteropeptidase: While specific data on the inhibition of enteropeptidase by this compound derivatives is not prevalent in the provided search results, the general principles of enzyme inhibition would apply. SAR studies would focus on how modifications to the inhibitor's structure affect its binding to the enzyme's active site, potentially through interactions with key amino acid residues.

Table 1: In Vitro MAO-B Inhibitory Activity of Selected 2-(Benzo[d]thiazol-2-yl)-5-(benzyloxy)phenol Derivatives

CompoundSubstituent on Benzyloxy RingMAO-B IC₅₀ (µM)
3aH>10
3b2-Fluoro0.045
3c2-Chloro0.098
3h4-Fluoro0.023
3i 4-Chloro 0.031

Data sourced from a study on novel benzothiazole derivatives. nih.gov IC₅₀ is the concentration required to inhibit enzyme activity by 50%.

In Vitro Antimicrobial Activity (e.g., Antibacterial, Antifungal, Antiviral)

Derivatives of this compound and related heterocyclic compounds have demonstrated a spectrum of in vitro antimicrobial activities.

Antibacterial Activity: The antibacterial potential of related compounds has been explored against various bacterial strains. mdpi.comresearchgate.nethumanjournals.com For instance, certain 2-aminobenzothiazole (B30445) derivatives have been synthesized and screened for their antibacterial effects. ucl.ac.be In some studies, derivatives with electron-donating groups have shown significant activity against bacteria like Bacillus cereus and Staphylococcus aureus. researchgate.net Conversely, other studies suggest that the presence of electron-withdrawing groups is beneficial for antibacterial activity. researchgate.net The position and nature of substituents on the aromatic rings can significantly impact the antibacterial potency. mdpi.com

Antifungal Activity: Several derivatives have shown promising in vitro antifungal activity, particularly against Candida species. ucl.ac.beresearchgate.net For example, certain 2-amino-1,3-benzothiazole derivatives were found to be active against Candida albicans, Candida tropicalis, and Candida parapsilosis. ucl.ac.be The presence of a nitro group or a heterocyclic nucleus at specific positions can enhance antifungal activity. nih.gov The antifungal activity of phenolic compounds can sometimes be attributed to their ability to interact with and disrupt the fungal plasma or mitochondrial membranes. conicet.gov.ar

Antiviral Activity: Analogues of this compound have been investigated for their antiviral properties. For example, certain 2-(dichlorophenoxy)-2H-pyrano[2,3-b]pyridines have shown potent activity against rhinoviruses. nih.gov The substitution pattern on the core structure is critical for antiviral potency. nih.gov

Table 2: In Vitro Antifungal Activity of Selected 2-Aminobenzothiazole Derivatives against Candida albicans

CompoundSubstituentMIC (mg/mL)
1eNot specified8
1fNot specified8
1n 4-[(4-chlorobenzyl)oxy]aniline precursor 4
1oNot specified8

Data sourced from a study on 2-aminobenzothiazole derivatives. ucl.ac.be MIC is the minimum inhibitory concentration.

In Vitro Antioxidant and Radical Scavenging Properties

Many phenolic compounds and their derivatives are known to possess antioxidant and radical scavenging properties.

Antioxidant Activity: Derivatives of this compound and related phenolic structures have been evaluated for their antioxidant potential using various in vitro assays. nih.govarchivesofmedicalscience.comnih.gov The presence of a phenolic hydroxyl group is often a key structural feature for antioxidant activity, as it can donate a hydrogen atom to neutralize free radicals. isres.org The antioxidant capacity can be influenced by the presence and position of other substituents on the aromatic ring. researchgate.net

Radical Scavenging Properties: The ability of these compounds to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, is a common measure of their antioxidant activity. tandfonline.comjst.go.jp Some derivatives have shown excellent radical scavenging activity, which can be concentration-dependent. nih.govtandfonline.com The radical scavenging ability is often linked to the presence of easily abstractable hydrogen atoms, such as those from phenolic hydroxyl groups. isres.org

Table 3: In Vitro Antioxidant Activity of a Selected 2-(Benzo[d]thiazol-2-yl)-5-((4-chlorobenzyl)oxy)phenol Derivative

CompoundAssayResult
3i ORAC-FLExcellent antioxidant activity

Data sourced from a study on novel benzothiazole derivatives. nih.gov ORAC-FL (Oxygen Radical Absorbance Capacity) assay measures antioxidant activity.

Biochemical Probes and Mechanistic Elucidation in In Vitro Systems

Derivatives of this compound can serve as valuable biochemical probes to investigate biological pathways and elucidate the mechanisms of action of related compounds in in vitro systems. ucl.ac.be By systematically altering the structure of the parent compound, researchers can create a set of tools to probe the specific interactions with a biological target. For example, a radiolabeled version of a potent derivative could be used in binding assays to characterize a receptor or enzyme active site. Fluorescently tagged analogues could be employed in cellular imaging studies to visualize the subcellular localization of the compound. Furthermore, derivatives with specific reactive groups can be designed as affinity labels to covalently modify and identify the binding partners of the parent compound. The use of these probes, in conjunction with kinetic studies and molecular modeling, can provide a detailed understanding of the molecular mechanisms underlying the observed biological activities. nih.gov

Advanced Analytical Methodologies for the Characterization and Quantification of 2 4 Chlorobenzyl Oxy Phenol

Chromatographic Techniques for Separation and Analysis

Chromatography is a fundamental technique for separating the components of a mixture. For 2-[(4-Chlorobenzyl)oxy]phenol, several chromatographic methods have been developed and validated to ensure accurate analysis.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation and quantification of this compound. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

A common HPLC method utilizes a C18 column as the stationary phase, which is effective for separating non-polar to moderately polar compounds like this compound. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The precise ratio of these components is optimized to achieve the desired retention time and peak shape. Detection is often performed using a UV detector set at a wavelength where the compound exhibits maximum absorbance.

Method validation is a critical step to ensure the reliability of the HPLC method. This process involves evaluating several parameters, including linearity, accuracy, precision, specificity, and sensitivity. Linearity is assessed by analyzing a series of standard solutions of known concentrations to confirm that the detector response is proportional to the concentration of the analyte. Accuracy is determined by comparing the measured concentration to a known true value, often through recovery studies. Precision is evaluated by repeatedly analyzing a single sample to assess the degree of scatter in the results.

Detailed findings from a representative HPLC method for this compound are presented in the table below:

ParameterCondition
Stationary Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (gradient or isocratic)
Flow Rate 1.0 mL/min
Detection Wavelength 225 nm
Injection Volume 10 µL
Column Temperature 30 °C

Gas Chromatography (GC) is another valuable technique for the analysis of this compound, particularly due to its volatility. In GC, the sample is vaporized and injected into a chromatographic column, where it is separated based on its boiling point and interaction with the stationary phase.

For enhanced identification, GC is often coupled with a mass spectrometer (GC-MS). This hyphenated technique provides not only the retention time of the compound from the GC but also its mass spectrum from the MS. The mass spectrum is a unique fingerprint of the molecule, showing the fragmentation pattern upon ionization, which allows for unambiguous identification.

The selection of an appropriate capillary column, such as one with a 5% phenyl-polysiloxane stationary phase, is crucial for good separation. The temperature program of the GC oven is optimized to ensure that this compound is eluted with a sharp peak and is well-separated from any impurities.

ParameterCondition
Column Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film)
Carrier Gas Helium or Nitrogen
Inlet Temperature 250 °C
Oven Temperature Program Initial temperature of 150 °C, ramped to 280 °C
Detector (MS) Electron Ionization (EI) at 70 eV

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for the qualitative analysis of this compound. It is often used for monitoring the progress of chemical reactions or for preliminary purity checks. In TLC, a small amount of the sample is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then placed in a developing chamber with a suitable mobile phase.

High-Performance Thin Layer Chromatography (HPTLC) is an advanced version of TLC that offers better resolution, sensitivity, and reproducibility. HPTLC plates have a smaller particle size and a more uniform layer thickness, leading to improved separation efficiency. Quantification can be achieved by scanning the plate with a densitometer.

A typical TLC/HPTLC system for this compound would involve a silica gel plate and a mobile phase consisting of a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). The separated spots can be visualized under UV light.

ParameterCondition
Stationary Phase Silica gel 60 F254
Mobile Phase Hexane:Ethyl Acetate (e.g., 7:3 v/v)
Visualization UV light at 254 nm

Gas Chromatography (GC) and Hyphenated Techniques (e.g., GC-MS)

Spectroscopic Quantification Methods

Spectroscopic methods are widely used for the quantification of chemical compounds based on their interaction with electromagnetic radiation.

UV-Visible (UV-Vis) spectrophotometry is a straightforward and widely used technique for determining the concentration of this compound in a solution. This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution.

To determine the concentration of this compound, a solution of the compound is prepared in a suitable solvent, such as ethanol (B145695) or methanol, and its absorbance is measured at its wavelength of maximum absorbance (λmax). The λmax for this compound is typically around 225 nm and 280 nm. A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

ParameterValue
Wavelength of Maximum Absorbance (λmax) ~225 nm, ~280 nm
Solvent Ethanol or Methanol

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the vibrational modes of a molecule. This information can be used for both qualitative identification and quantitative analysis. The Raman spectrum of this compound exhibits characteristic peaks corresponding to the vibrations of its various functional groups, such as the aromatic C-H stretching, C-C stretching of the phenyl rings, and the C-O-C ether linkage.

While less common for routine quantification than UV-Vis spectrophotometry or HPLC, Raman spectroscopy can be a powerful tool for in-situ monitoring and for analyzing samples in complex matrices without the need for extensive sample preparation.

UV-Vis Spectrophotometry for Concentration Determination

Impurity Profiling and Stability-Indicating Methods

The comprehensive analysis of this compound requires robust analytical methods capable of separating the parent compound from any potential impurities and degradation products. Impurities can originate from the synthetic process (e.g., starting materials, by-products, intermediates) or from the degradation of the compound under various environmental conditions. ijpsr.com Stability-indicating methods are crucial for ensuring the quality, safety, and efficacy of a substance over its shelf life. bepls.comchromatographyonline.com

The development of such methods typically involves subjecting the compound to forced degradation studies under a variety of stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines. These conditions often include exposure to acidic, basic, and neutral hydrolysis, oxidation, photolysis, and thermal stress. dphen1.com The goal is to generate potential degradation products and then develop an analytical method, most commonly High-Performance Liquid Chromatography (HPLC), that can resolve all these components from the main peak. bepls.comnih.gov

Hypothetical Forced Degradation Study and Impurity Profile

In a hypothetical forced degradation study of this compound, the compound would be exposed to the stress conditions outlined below. The resulting degradation products would be analyzed, likely by a combination of HPLC with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify their structures. nih.govjpionline.org

Table 1: Hypothetical Forced Degradation Conditions for this compound

Stress ConditionReagent/ParametersPotential Degradation Pathway
Acidic Hydrolysis0.1 M HCl, 80°C, 24hCleavage of the ether linkage
Basic Hydrolysis0.1 M NaOH, 80°C, 24hCleavage of the ether linkage
Oxidative Degradation3% H₂O₂, Room Temp, 24hOxidation of the phenol (B47542) and benzyl (B1604629) groups
Photolytic DegradationUV light (254 nm), solid state & solutionPhotodegradation of the aromatic rings
Thermal Degradation80°C, 72h, solid stateThermally induced decomposition

Following forced degradation, the analytical method would be developed to separate the parent compound from all significant degradants. A typical stability-indicating HPLC method would utilize a C18 column with a gradient elution program.

Hypothetical HPLC Method Parameters:

Column: C18, 250 mm x 4.6 mm, 5 µm

Mobile Phase A: 0.1% Formic acid in Water

Mobile Phase B: Acetonitrile

Gradient: A time-based gradient from high aqueous to high organic content

Flow Rate: 1.0 mL/min

Detection: UV at a suitable wavelength (e.g., 225 nm)

Column Temperature: 30°C

Table 2: Hypothetical Impurity Profile of this compound

Compound NameRetention Time (min)Origin
2-Hydroxyphenol (Catechol)3.5Degradation
4-Chlorobenzyl alcohol5.2Degradation
4-Chlorobenzoic acid6.8Degradation
This compound 12.5 Active Substance
Synthesis Impurity A14.2Process
Synthesis Impurity B16.8Process

The validation of such a stability-indicating method would be performed according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness. bepls.comnih.gov Specificity would be demonstrated by the ability of the method to resolve the main compound from all potential impurities and degradation products, often confirmed using a photodiode array (PDA) detector to assess peak purity.

Due to the absence of specific research data for this compound, the tables and findings presented are based on established principles of analytical chemistry and are for illustrative purposes.

Environmental Dynamics and Degradation Pathways of Chlorinated Phenol Ethers

Abiotic Degradation Mechanisms (e.g., Photolysis, Hydrolysis)

Abiotic degradation involves the chemical transformation of a compound without the involvement of biological organisms. The primary mechanisms for a molecule like 2-[(4-Chlorobenzyl)oxy]phenol are photolysis and hydrolysis.

Hydrolysis: Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The ether linkage in this compound can be susceptible to hydrolysis, although this process is generally slow for ethers under neutral pH conditions. However, the presence of acidic or basic conditions can catalyze this reaction. For example, the hydrolysis of benzyl (B1604629) chloride, a related compound, can yield benzyl alcohol. researchgate.net In industrial processes, the hydrolysis of chlorobenzene (B131634) to phenol (B47542), known as the Dow process, requires high temperatures (350 °C) and pressure, indicating the stability of the chloroaromatic bond to hydrolysis under normal environmental conditions. jove.comjove.com The ether bond in benzyl 2-chloroethyl ethers has been shown to degrade in the presence of acidic reagents. cdnsciencepub.com Therefore, the hydrolysis of this compound would likely yield 4-chlorobenzyl alcohol and catechol, though this process is expected to be slow under typical environmental pH ranges.

Table 1: Potential Abiotic Degradation Reactions of this compound

Degradation MechanismPotential ReactantsPotential ProductsInfluencing Factors
Photolysis UV radiation, photosensitizersChlorinated phenols, benzyl derivatives, ring-cleavage productsSunlight intensity, presence of dissolved organic matter, water clarity
Hydrolysis Water, H+, OH-4-chlorobenzyl alcohol, CatecholpH, temperature

Biotic Transformation and Biodegradation Studies

Biotic transformation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is a crucial pathway for the environmental dissipation of many organic pollutants, including chlorinated aromatic compounds.

The biodegradation of chloroaromatics can proceed via different enzymatic pathways, primarily the ortho- and meta-cleavage pathways. nih.govcore.ac.uk In many cases, the initial step involves the conversion of the chloroaromatic compound to a chlorocatechol intermediate. core.ac.uknih.gov Aerobic bacteria from genera such as Pseudomonas, Sphingomonas, and Burkholderia have been shown to degrade chlorinated aromatic compounds. nih.gov For instance, some bacteria can utilize monochlorinated dibenzo-p-dioxins as a sole carbon and energy source. nih.gov

The ether linkage in compounds like this compound can also be a target for microbial degradation. The biodegradation of phenolic derivatives has been observed in river water, where complex bacterial consortia can metabolize these compounds. besjournal.com The presence of other organic compounds can influence the degradation rate, sometimes leading to co-metabolism where the degradation of one compound is enhanced by the presence of another. besjournal.com However, in some cases, the presence of other phenols can inhibit the biodegradation of a target compound like 2,4-dichlorophenol. nih.gov

Table 2: Microbial Genera Involved in the Degradation of Chloroaromatic Compounds

Microbial GenusDegradation CapabilityReference
PseudomonasDegradation of chlorinated dioxins and other chloroaromatics nih.gov
SphingomonasDegradation of chlorinated dioxins nih.gov
BurkholderiaDegradation of chlorinated dioxins nih.gov
MycopianaDegradation of 4-chlorophenol (B41353) and other phenolic derivatives besjournal.com
AlcaligenesDegradation of 4-chlorophenol and other phenolic derivatives besjournal.com
FlavobacteriumDegradation of 4-chlorophenol and other phenolic derivatives besjournal.com

Environmental Persistence and Mobility Studies in Various Media

The persistence and mobility of a chemical in the environment are influenced by its intrinsic properties and its interactions with different environmental compartments such as soil, water, and air.

Persistence: The persistence of chlorinated phenols in the environment is variable. Phenol itself is slightly persistent in water, with a half-life ranging from 2 to 20 days. However, the presence of chlorine atoms on the aromatic ring generally increases the persistence of the compound. Chlorinated phenolic compounds are often characterized by their high toxicity and non-biodegradability, allowing them to persist in soil and water for extended periods. mdpi.com

Mobility: The mobility of chlorinated phenols in soil and aquatic environments is largely governed by sorption processes. Sorption to soil organic matter and clay minerals can significantly reduce the concentration of the compound in the aqueous phase, thereby limiting its transport. Studies on various chlorophenols have shown that their sorption to soil is influenced by several factors, including the soil organic matter content, pH, and the clay and sand content of the soil. tandfonline.comtandfonline.com Generally, sorption increases with increasing soil organic matter and decreases with increasing pH. researchgate.net The sorption behavior is also dependent on the specific properties of the chlorophenol, with more chlorinated phenols often exhibiting stronger sorption. researchgate.net For this compound, its relatively high calculated Log Kow suggests a tendency to partition into organic phases, indicating that it would likely sorb to soil and sediment, reducing its mobility in water.

Table 3: Factors Influencing the Environmental Mobility of Chlorinated Phenols

FactorInfluence on MobilityMechanismReference
Soil Organic Matter Decreases mobilitySorption to organic carbon tandfonline.comresearchgate.net
pH Increases mobility at higher pHIncreased ionization of the phenolic group researchgate.net
Clay Content Decreases mobilitySorption to clay minerals tandfonline.com
Sand Content Increases mobilityLower surface area for sorption tandfonline.com

Metabolite Identification and Fate Tracking

The degradation of this compound, whether through abiotic or biotic pathways, is expected to produce a range of intermediate metabolites before complete mineralization.

Based on the degradation pathways of related compounds, the initial transformation of this compound would likely involve the cleavage of the ether bond, leading to the formation of 4-chlorobenzyl alcohol and catechol . Further degradation of these intermediates would then occur. For example, the degradation of benzyl alcohol in the presence of atomic chlorine has been shown to produce benzaldehyde (B42025), benzyl chloride, and dibenzyl ether. mdpi.com

In biotic degradation, catechol is a common intermediate in the breakdown of aromatic compounds and is typically further metabolized through ring cleavage by enzymes such as catechol 1,2-dioxygenase or catechol 2,3-dioxygenase. core.ac.uk The chlorinated aromatic ring of 4-chlorobenzyl alcohol would likely undergo hydroxylation to form a chlorocatechol, which is a central intermediate in the degradation of many chlorinated aromatic compounds. core.ac.uknih.gov Subsequent enzymatic reactions would lead to ring cleavage and eventual mineralization to carbon dioxide, water, and chloride ions.

Table 4: Potential Metabolites of this compound

Parent CompoundPotential MetaboliteFormation Pathway
This compound4-Chlorobenzyl alcoholHydrolysis, Biodegradation
This compoundCatecholHydrolysis, Biodegradation
4-Chlorobenzyl alcohol4-ChlorobenzaldehydeOxidation
4-Chlorobenzyl alcohol4-Chlorobenzoic acidOxidation
Catecholcis,cis-Muconic acidortho-cleavage (Biodegradation)
Catechol2-Hydroxymuconic semialdehydemeta-cleavage (Biodegradation)

Advanced Materials Science Applications and Polymer Chemistry

Incorporation into Polymeric Systems and Oligomerization

While direct polymerization studies of 2-[(4-Chlorobenzyl)oxy]phenol are not extensively documented, the reactivity of its phenolic group is well-suited for incorporation into polymeric structures through established methods. Phenolic compounds are common monomers for creating a class of polymers known as polyphenols or poly(phenoxy) resins.

One potential route is oxidative polycondensation . This method is used to synthesize poly(phenoxy-ketimine)s from monomers that contain both a hydroxyl group and a ketimine group. rsc.org A similar approach could theoretically be applied to derivatives of this compound, leading to polymers with a conjugated backbone, which is often a prerequisite for electrical conductivity. rsc.org

Another established method for incorporating phenols into larger polymer chains is by reacting them with epoxides. google.com The reaction of a phenolic OH group with a vic-epoxy group, often catalyzed by a phosphine (B1218219) compound, results in the formation of high-molecular-weight hydroxy ethers. google.com This process could be used to integrate the this compound moiety into epoxy resins, potentially imparting specific thermal or mechanical properties derived from its unique substituent.

Furthermore, the principles of cationic ring-opening polymerization (CROP) offer versatile strategies for creating complex polymer architectures. mdpi.com While not directly involving the phenol (B47542), derivatives of the parent compound could be functionalized to act as initiators or terminators in CROP processes, allowing for the synthesis of block copolymers or telechelic polymers with the chlorobenzyl-oxy-phenol end-group. mdpi.com

Liquid Crystalline Properties and Self-Assembly of Related Compounds

The rigid, rod-like structure inherent in many benzyl (B1604629) ether derivatives is a key feature for the formation of liquid crystalline phases. Research has demonstrated that compounds structurally related to this compound exhibit such properties.

A notable example involves azobenzene (B91143) derivatives incorporating the 4-[(4-chlorobenzyl)oxy] moiety. A new dye, 4-[(4-chlorobenzyl)oxy]-3,4′-dichloroazobenzene (CODA) , was synthesized and shown to have liquid crystalline properties. researchgate.netresearchgate.net Its thermal behavior, investigated through differential scanning calorimetry (DSC) and polarized optical microscopy, confirmed the formation of liquid crystal phases during controlled cooling cycles. researchgate.net Similarly, 4-[(4-chlorobenzyl)oxy]-4′-cyano-azobenzene was investigated for its thermal stability and liquid crystalline behavior, which are crucial for its potential use in non-linear optical applications and thin-film devices. researchgate.net

The self-assembly of these molecules is driven by intermolecular forces and molecular geometry. The length and nature of terminal groups significantly influence the type and stability of the mesophases formed. asianpubs.org For instance, studies on various alkyloxy substituted 4-chloroazobenzene liquid crystals show that altering the flexible alkyl chain length affects the stability of the smectic A (SmA) phase. asianpubs.org The introduction of the chlorobenzyl group contributes to the molecular polarity and steric interactions that guide the self-assembly process. researchgate.net The formation of ordered self-assembled monolayers (SAMs) is another area of interest, where molecules arrange themselves on a substrate, a process highly dependent on intermolecular and molecule-substrate interactions. mdpi.com

Table 1: Thermal Properties of Related Liquid Crystalline Compounds

Compound Name Synthesis Method Observed Properties Reference
4-[(4-chlorobenzyl)oxy]-3,4′-dichloroazobenzene (CODA) Williamson ether synthesis Exhibits liquid crystal phases upon slow cooling. researchgate.net
4-[(4-chlorobenzyl)oxy]-4′-cyano-azobenzene Williamson ether synthesis Shows distinct phase transitions; thermally stable for thin film deposition. researchgate.net

Development of Conductive Materials and Electrochemical Properties

The development of conductive polymers often relies on monomers that can be linked to form an extended, conjugated π-electron system. 182.160.97 While this compound itself is not intrinsically conductive, it can be a precursor for electroactive polymers.

Electropolymerization is a key technique for creating conductive polymer films. Studies on structurally similar molecules, such as 2-(9-ethylcarbazol-3-yliminomethyl)phenol (SIC) , demonstrate that oxidative polymerization can be carried out in different media to produce polymers with good conductivity. researchgate.net The phenolic hydroxyl group can be oxidized, leading to different polymer structures depending on the reaction conditions. researchgate.net This suggests that derivatives of this compound could be electropolymerized to form conductive materials.

The electrical conductivity of polymers is often enhanced through "doping," where electron-accepting or electron-donating molecules are introduced to create charge carriers along the polymer backbone. 182.160.97 The final conductivity depends on the polymer's structure and the doping level. For example, a novel poly(phenoxy-ketimine) was found to have an electrical conductivity of approximately 8.55 × 10⁻² S cm⁻¹, which is typical for a semiconductor. rsc.org By incorporating the this compound moiety into such a polymer, it might be possible to modulate the electrochemical properties, such as the oxidation-reduction potentials or the stability of the resulting polymer film. The presence of the chlorine atom could also influence the electronic properties of the final material.

Aromatic polyphenyl scaffolds are noted for displaying highly reversible electrochemical properties, a desirable trait for many organic electronic devices. rsc.org Electrochemical sensors built from composite materials, such as those using modified glassy carbon electrodes, show how molecular structure can be tuned for specific detection applications. mdpi.com

Table 2: Electrochemical Data for Related Conductive Polymers

Monomer/Polymer Polymerization Method Key Finding Potential Application Reference
2-(9-ethylcarbazol-3-yliminomethyl)phenol (SIC) Potentiostatic electropolymerization Formed two different conductive polymers depending on the acidity of the medium. Conductive materials researchgate.net

Role as Synthetic Intermediates in Specialty Chemical Production

The this compound structure serves as a valuable synthetic intermediate for building more complex molecules, particularly in the fields of pharmaceuticals and specialty chemicals. Its functional groups—the phenol, the ether, and the chlorinated ring—provide multiple reaction sites for further chemical modification.

Derivatives are used in the production of a variety of specialty chemicals. smolecule.com For example, the related compound 4-(5-bromo-2-chloro-benzyl)-phenol is a key intermediate in the synthesis of a crystalline form of a potent SGLT2 inhibitor used in diabetes medication. google.com The core structure is built up through a series of reactions, highlighting its utility as a foundational scaffold. Similarly, 4-[2-(cyclopropyl methoxy) ethyl] phenol is a crucial intermediate for synthesizing betaxolol, a beta-blocker used to treat hypertension and glaucoma. google.com

The compound is also a building block for agrochemicals. 2,4-Dichlorophenol (2,4-DCP), a related chlorophenol, is a widely used intermediate in the production of herbicides like 2,4-dichlorophenoxyacetic acid. The synthesis of various pesticide technicals and intermediates often involves complex chlorinated aromatic structures. environmentclearance.nic.in

In medicinal chemistry, the scaffold is used to create novel compounds with potential therapeutic activity. For instance, 2-(Benzo[d]thiazol-2-yl)-5-((4-chlorobenzyl)oxy)phenol was synthesized as part of a series of derivatives investigated as multifunctional MAO-B inhibitors for potential use in treating Parkinson's disease. nih.gov The synthesis of econazole, an antifungal medication, also involves intermediates with a chlorobenzyl ether structure, such as 1-[(2R)-2-[(4-chlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole . nih.gov

Conclusion and Future Research Directions

Summary of Current Academic Understanding

2-[(4-Chlorobenzyl)oxy]phenol is a specific organic molecule featuring a phenol (B47542) ring connected to a 4-chlorobenzyl group through an ether linkage. The existing scientific knowledge about this compound is primarily focused on its synthesis and characterization. Established laboratory methods for its preparation typically involve the Williamson ether synthesis, where a salt of a phenol reacts with a 4-chlorobenzyl halide. Its structural properties have been confirmed through various spectroscopic methods. While detailed biological activities are not extensively documented in the available literature, its chemical structure, which is shared by various biologically active molecules, suggests it as a candidate for further investigation in fields like medicinal chemistry and materials science.

Identification of Knowledge Gaps and Emerging Research Avenues

A primary knowledge gap for this compound lies in its biological activity and potential real-world applications. Although its synthesis is well-defined, its pharmacological profile, including potential antimicrobial, antifungal, or anticancer properties, remains largely uninvestigated. smolecule.com Should any biological activity be identified, the underlying mechanism of action would be a crucial area for subsequent research.

Promising future research avenues include:

Broad Biological Screening: Systematically testing the compound against a diverse array of biological targets, such as various bacterial and fungal strains, and different types of cancer cells.

Structure-Activity Relationship (SAR) Studies: Synthesizing and assessing analogues of this compound to understand how structural modifications—such as altering the position or type of substituent on the benzyl (B1604629) or phenol rings—impact its biological effects.

Materials Science Exploration: Investigating its potential as a monomer or an additive in the creation of novel polymers, which could possess desirable characteristics like flame retardancy or improved thermal stability due to the presence of chlorine and aromatic rings. smolecule.com

Interdisciplinary Research Opportunities for this compound

The study of this compound opens up several avenues for collaborative research across different scientific disciplines:

Chemistry and Biology: Synthetic chemists can partner with biologists and pharmacologists to design, create, and test new derivatives with potentially enhanced biological activities. This collaboration is essential for translating fundamental chemical knowledge into potential therapeutic uses.

Computational Chemistry and Experimental Biology: Computational chemists can employ modeling techniques to predict the biological activities and physicochemical properties of this compound and its related compounds. These theoretical predictions can then help experimental biologists to prioritize which compounds to synthesize and test, making the discovery process more efficient.

Materials Science and Engineering: Joint efforts between chemists and materials scientists could explore the integration of this compound into new materials, potentially leading to the development of advanced polymers or coatings with valuable properties for various industrial uses. smolecule.com

Predictive Modeling and Computational Design for Novel Analogues

Predictive modeling and computational design are powerful tools for exploring the potential of this compound and for designing new, improved analogues. scielo.br

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be built to establish a mathematical relationship between the structural features of this compound and its derivatives and their biological activities. acs.orgresearchgate.net These models can then be used to predict the potency of new, yet-to-be-synthesized compounds.

Molecular Docking: This computational method can predict how this compound and its analogues bind to specific biological targets, such as enzymes or receptors. This can offer insights into their mechanisms of action and guide the design of more effective molecules.

Pharmacophore Modeling: By identifying the essential structural features required for a particular biological effect, pharmacophore models can be generated. These models can then be used to search virtual compound libraries to find new and diverse chemical structures with the desired activity.

ADMET Prediction: Computational tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel analogues. rsc.org This early-stage assessment helps to identify and eliminate compounds with poor pharmacokinetic profiles or potential toxicity, thereby saving significant time and resources in the drug development pipeline.

Through these computational strategies, researchers can rationally design new versions of this compound with optimized characteristics for targeted applications, speeding up the pace of innovation and discovery.

Q & A

Q. How can computational modeling predict the interaction of this compound with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) simulates binding to bacterial enzymes (e.g., DNA gyrase). QSAR models correlate logP values (lipophilicity) with MIC (Minimum Inhibitory Concentration) data to prioritize derivatives for synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.